(+)-Panthenol triacetate

Description

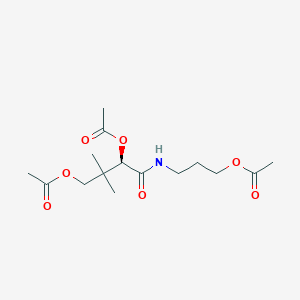

Structure

2D Structure

3D Structure

Properties

CAS No. |

94089-18-6 |

|---|---|

Molecular Formula |

C15H25NO7 |

Molecular Weight |

331.36 g/mol |

IUPAC Name |

3-[[(2R)-2,4-diacetyloxy-3,3-dimethylbutanoyl]amino]propyl acetate |

InChI |

InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20)/t13-/m0/s1 |

InChI Key |

IFYVAPPYWOMVDP-ZDUSSCGKSA-N |

SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Isomeric SMILES |

CC(=O)OCCCNC(=O)[C@@H](C(C)(C)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Other CAS No. |

94089-18-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of + Panthenol Triacetate

Acetylation Routes from D-Panthenol Precursors

The primary route to synthesizing (+)-Panthenol Triacetate, also known as D-Panthenyl Triacetate, involves the comprehensive acetylation of its precursor, D-Panthenol. D-Panthenol is a polyol, featuring two primary hydroxyl groups and one secondary hydroxyl group, all of which are targets for esterification. ias.ac.iniupac.org The reaction of D-Panthenol with acetic anhydride (B1165640) is a common method to produce D-Panthenyl Triacetate. acs.orggoogle.com

Chemo-selective Acetylation Techniques

Chemical synthesis of D-Panthenyl Triacetate often employs acetic anhydride as the acetylating agent. To facilitate the reaction and improve yield, a catalyst is typically used. One documented method involves mixing D-Panthenol with a polymer-bound 4-dimethylaminopyridine (B28879) (P-DMAP) catalyst and acetic anhydride. google.comscispace.com The mixture undergoes an exothermic reaction, which is then heated to approximately 80°C to ensure completion. google.com This process can yield up to 80% of the desired D-Panthenyl Triacetate. acs.orggoogle.com

Another approach utilizes 4-dimethylaminopyridine (DMAP) directly as a catalyst in a solvent-free reaction with D-Panthenol and acetic anhydride. google.com This homogeneous reaction can significantly shorten the reaction time to as little as two hours at 80°C, achieving yields greater than 90%. google.com Following the reaction, purification steps involve removing the acetic acid byproduct and the catalyst, neutralizing the mixture, and filtering to isolate the final product. google.com

The regioselectivity in the chemical acetylation of polyols can be influenced by various factors, including the use of catalysts that activate specific hydroxyl groups. For instance, acetate (B1210297) catalysis, guided by hydrogen-bonding activation, has been proposed as an environmentally friendly method for regioselective acetylation of diols and polyols. acs.orgresearchgate.net While methods using organotin, organoboron, or organosilicon reagents exist, they are often less desirable due to environmental concerns. acs.orgresearchgate.netrsc.org

Table 1: Chemical Acetylation Methods for D-Panthenol

| Catalyst | Acetylating Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Polymer-bound DMAP (P-DMAP) | Acetic Anhydride | Heat to 75-85°C | ~80% | google.comscispace.com |

| 4-Dimethylaminopyridine (DMAP) | Acetic Anhydride | Solvent-free, 80°C, 2h | >90% | google.com |

| Sodium Acetate / DMAP | Acetic Anhydride | - | - | cir-safety.org |

Enzymatic Transesterification for Specific Regioselectivity

Enzymatic methods offer a high degree of selectivity in the acylation of polyols like D-Panthenol. Lipases are commonly employed catalysts for these transesterification reactions, allowing for the synthesis of specific panthenyl esters. acs.orgnih.gov These biocatalytic approaches are considered greener alternatives to traditional chemical synthesis. researchgate.net

Lipase-catalyzed reactions on D-Panthenol, which has two primary and one secondary hydroxyl group, show remarkable regioselectivity. ias.ac.in Studies using lipases such as Candida antarctica lipase (B570770) B (Novozyme 435), Porcine Pancreatic Lipase (PPL), and Candida cylindracea lipase (CCL) have demonstrated that acylation occurs preferentially at the primary hydroxyl groups. ias.ac.iniupac.orgacs.orgresearchgate.net

Specifically, research has shown that in transesterification reactions catalyzed by PPL and CCL, the primary hydroxyl group at the far end of the asymmetric carbon in D-Panthenol is exclusively acylated. iupac.orgresearchgate.net This selectivity allows for the controlled synthesis of panthenyl monoacyl esters (PME) and diacyl esters (PDE). acs.orgnih.gov For instance, using vinyl acetate as the acyl donor in acetonitrile (B52724) with Candida antarctica lipase B can achieve a 99% conversion with 93% regioselectivity. researchgate.net The choice of acyl donor and reaction conditions, such as the solvent, can influence both the conversion rate and the regioselectivity of the enzymatic reaction. acs.orgresearchgate.net

The stability of acetylated compounds like this compound is subject to hydrolysis and deacetylation, processes that can also be influenced by enzymes. Studies have shown that D-Panthenyl Triacetate (PTA) is deacetylated into D-Panthenol (PAN) in the skin. nih.govscconline.org This conversion is a key aspect of its biological activity.

Enzymatic deacetylation studies on polyol derivatives reveal that lipases can selectively hydrolyze acetate groups. ias.ac.iniupac.org For example, PPL and CCL have been used for the regioselective deacylation of peracetylated polyphenols. iupac.orgresearchgate.net These studies indicate that the enzyme's selectivity is influenced by the molecular structure of the substrate. researchgate.net However, in some cases, no significant conversion was observed in the deacetylation of D-panthenol triacetate using these lipases under specific conditions. iupac.org The hydrolysis of poly(vinyl acetate) derivatives is another relevant area of study, where the elimination of acetic acid (deacetylation) is a primary degradation pathway. researchgate.netosti.gov This process can be autocatalytic and is influenced by factors like temperature and the presence of water. researchgate.netosti.govmdpi.com

Synthesis of Related Panthenol Esters and Ethers

The synthesis of various panthenol esters and ethers has been explored to modify its physicochemical properties. Biocatalytic esterification of D-Panthenol with various fatty acids (ranging from C6 to C18) has been successfully demonstrated, yielding novel panthenyl monoacyl esters. nih.gov These reactions, catalyzed by lipases, can be performed under solvent-free conditions, where the mixture of panthenol and the fatty acid forms a deep eutectic solvent (DES), acting as the reaction medium. researchgate.netrsc.org This sustainable approach can produce yields of up to 95%. nih.gov

The synthesis of panthenyl diacyl esters (PDE) can also occur during these reactions, particularly when the concentration of the acyl donor is high. acs.orgsemanticscholar.org Besides esters, panthenol ethers, such as Panthenyl Ethyl Ether, have also been synthesized. These derivatives exhibit different properties; for example, Panthenyl Triacetate is more lipophilic, while Panthenyl Ethyl Ether shows versatility in both aqueous and oily systems.

Table 2: Synthesis of Panthenol Esters via Biocatalysis

| Fatty Acid Chain Length | Reaction System | Yield (Monoester) | Reference |

|---|---|---|---|

| C4 (Butyrate) | Orbital Shaking | 63% | nih.gov |

| C14 (Myristate) | Orbital Shaking | 83% | nih.gov |

| C6-C18 | Mechanical Stirring with Vacuum | 87-95% | nih.gov |

| Lauric, Myristic, Oleic, etc. | Ionic Liquids (e.g., [C12mim][BF4]) | up to 90% conversion | rsc.org |

Development of Cationic Panthenol Derivatives

To enhance properties like substantivity to hair and skin, cationic derivatives of panthenol have been developed. google.comgoogle.com These are typically quaternized panthenol compounds. The synthesis involves reacting panthenol with a quaternary epoxide, such as 2,3-epoxypropyl stearyl dimethyl ammonium (B1175870) chloride or 2,3-epoxypropyl trimethyl ammonium chloride, in an alkaline aqueous medium. google.comgoogle.comgoogleapis.com

The reaction temperature for this process generally ranges from 5°C to 75°C. google.com The resulting quaternized panthenol compounds, like Panthenyl Hydroxypropyl Steardimonium Chloride, retain the functional properties of panthenol but exhibit enhanced surface activity and antistatic properties. google.comtreasureactives.com These cationic derivatives show greater adherence to hair compared to unquaternized panthenol. googleapis.com

Advanced Analytical Characterization Techniques for + Panthenol Triacetate

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural analysis of organic molecules like (+)-Panthenol triacetate. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy for Structural Verification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" of the molecule. For this compound, IR spectroscopy is used to confirm the presence of its key functional groups: the ester and amide moieties.

The structural verification is achieved by identifying characteristic absorption bands. The presence of three acetate (B1210297) groups introduces strong carbonyl (C=O) stretching vibrations, which are typically observed in the region of 1735-1750 cm⁻¹. Additionally, the amide functional group will exhibit its own characteristic absorptions, including the amide I band (primarily C=O stretch) around 1630-1680 cm⁻¹ and the amide II band (N-H bend and C-N stretch) near 1520-1570 cm⁻¹. The C-O stretching vibrations of the ester groups will also be prominent, appearing in the 1000-1300 cm⁻¹ range. Vapor phase IR spectra for the racemic mixture of panthenol triacetate are available in spectral databases. nih.gov

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide | N-H Bend (Amide II) | 1570 - 1520 |

| Ester | C-O Stretch | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds in solution. It provides precise information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to piece together the connectivity and chemical environment of each atom in this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl protons of the three acetate groups, the gem-dimethyl protons on the butyramide (B146194) backbone, and the various methylene (B1212753) (CH₂) protons in the propyl chain and butyrate (B1204436) moiety. The chemical shifts and splitting patterns (e.g., singlets, triplets, multiplets) of these signals allow for the complete assignment of the proton skeleton.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about their hybridization and chemical environment. The spectrum of this compound would show distinct signals for the carbonyl carbons of the ester and amide groups, the quaternary carbon, and the various methyl and methylene carbons throughout the structure. nih.gov Databases like the Biological Magnetic Resonance Bank (BMRB) hold extensive NMR data for the parent compound, D-panthenol, which serves as a valuable reference for interpreting the spectra of its derivatives. bmrb.iochemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~170-171 |

| Amide Carbonyl (C=O) | - | ~172-173 |

| CH-O (butyrate) | ~5.0-5.2 | ~75-77 |

| CH₂-O (butyrate) | ~3.9-4.1 | ~65-67 |

| CH₂-O (propyl) | ~4.0-4.2 | ~63-65 |

| CH₂-N | ~3.2-3.4 | ~36-38 |

| C(CH₃)₂ | - | ~38-40 |

| CH₂ (propyl) | ~1.8-2.0 | ~28-30 |

| C(CH₃)₂ | ~0.9-1.1 | ~20-23 |

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Studies

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, MS provides definitive confirmation of its molecular mass of 331.36 g/mol . nih.gov

In many cases, particularly when coupled with Gas Chromatography (GC-MS), derivatization is employed to enhance the volatility and thermal stability of the analyte. For panthenol and its derivatives, a common technique is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces active hydrogen atoms (on any residual hydroxyl groups) with trimethylsilyl (B98337) (TMS) groups. Studying the mass spectra of these derivatives can provide additional structural confirmation, as the fragmentation pathways of TMS-ethers are well-understood. nih.govresearchgate.net

Table 3: Key Mass-to-Charge (m/z) Values for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 332.1704 | Protonated Molecular Ion uni.lu |

| [M+Na]⁺ | 354.1523 | Sodium Adduct uni.lu |

| [M-CH₃CO]⁺ | 288 | Loss of an acetyl group |

Chromatographic Analysis Approaches

Chromatographic methods are essential for separating this compound from other components in a mixture and for its quantification. Gas chromatography is particularly well-suited for the analysis of this and related compounds.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Quantitative Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it becomes an excellent method for quantitative analysis. The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear response range, making it ideal for accurately determining the concentration of this compound.

The principle involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. As each component elutes from the column, it is burned in a hydrogen-air flame in the FID. This combustion produces ions, generating an electrical current that is proportional to the amount of analyte present. Methods for the GC-FID determination of panthenol and its precursors have been successfully developed, demonstrating the utility of this approach for quantitative studies. scribd.com

Column Selection and Optimization for Resolution of Panthenol Derivatives

The success of a GC separation hinges on the selection of the appropriate capillary column. The most critical parameter is the stationary phase, a thin film coated on the column's inner surface. The choice of stationary phase is dictated by the principle of "like dissolves like"; the polarity of the stationary phase should match the polarity of the analytes.

For the analysis of panthenol and its derivatives, which are moderately polar, a mid-polarity stationary phase is often a good starting point. However, successful separations have been achieved using low-polarity columns. For example, a widely used stationary phase for the analysis of panthenol in cosmetic products is a fused-silica capillary column coated with DB-5 or an equivalent. nih.gov DB-5 is a non-polar phase composed of (5%-phenyl)-methylpolysiloxane. Its versatility allows for the effective separation of a wide range of compounds based primarily on their boiling points and to a lesser extent on subtle polarity differences.

Optimization of the separation also involves other column parameters:

Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher resolution (efficiency), while a larger I.D. (e.g., 0.53 mm) offers greater sample capacity. For most standard analyses, a 0.25 mm I.D. column provides a good balance.

Film Thickness: A thicker stationary phase film increases retention and is useful for analyzing highly volatile compounds. For a semi-volatile compound like this compound, a standard film thickness (0.25 - 0.50 µm) is typically sufficient.

Column Length: Longer columns (e.g., 30 m) provide better resolution but result in longer analysis times.

By carefully selecting the stationary phase and optimizing column dimensions and analytical conditions (e.g., temperature program, gas flow rate), high-resolution separation of this compound from other panthenol derivatives and matrix components can be achieved. researchgate.netresearchgate.net

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Panthenol |

| D-Panthenol |

| Pantothenic Acid |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Biochemical Pathways and Enzymatic Interactions of + Panthenol Triacetate

Bioconversion Pathways to Pantothenic Acid in Biological Systems

Upon topical application, the oil-soluble (+)-panthenyl triacetate penetrates the skin, where it undergoes de-acetylation to form D-panthenol. nih.govresearchgate.net This conversion acts as a reservoir system, allowing for a slower, sustained release of panthenol within the skin. researchgate.netpaulaschoice.nl Subsequently, panthenol is oxidized within cells to produce pantothenic acid, the biologically active form of vitamin B5. cir-safety.orgatformulation.com This bioconversion is a critical step, as pantothenic acid is a fundamental precursor for the synthesis of coenzyme A. personalcaremagazine.combiogreenscience.com Studies have shown that following the administration of panthenol, there is a significant, up to 50-fold, increase in the urinary excretion of pantothenic acid, confirming this efficient conversion process in the body. cir-safety.org

Role in Coenzyme A Biosynthesis and Acylation Reactions

Pantothenic acid, derived from the bioconversion of (+)-panthenol triacetate, is indispensable for the synthesis of Coenzyme A (CoA). atformulation.compersonalcaremagazine.combiogreenscience.com CoA is a pivotal cofactor in a vast array of enzyme-catalyzed reactions that are fundamental to cellular metabolism. atformulation.comscconline.org It plays a crucial role in the metabolism of carbohydrates, fatty acids, and proteins. scconline.orgimcd.be As a central molecule in intermediary metabolism, CoA is essential for acylation reactions, where it facilitates the transfer of acyl groups. personalcaremagazine.com This function is integral to processes such as the citric acid cycle and the synthesis of fatty acids, steroid hormones, and sterols. cir-safety.orgimcd.be The involvement of this compound in replenishing the pantothenic acid pool underscores its indirect but vital role in supporting these life-sustaining biochemical processes. personalcaremagazine.combiogreenscience.com

Modulation of Lipid Metabolism at the Cellular Level

This compound has been shown to modulate lipid metabolism at the cellular level, influencing the synthesis of key lipids such as cholesterol and squalene.

Research indicates that this compound and its metabolite, panthenol, stimulate the mevalonate (B85504) pathway, a critical route for cholesterol biosynthesis. cir-safety.orgcir-safety.orgcir-safety.org Pantothenic acid, the end product of this compound conversion, is a precursor to CoA, which is directly involved in cholesterol synthesis. personalcaremagazine.com Specifically, CoA is required for the initial steps of the mevalonate pathway. Studies have demonstrated that dermal application of panthenyl triacetate leads to the stimulation of cholesterol sulfate (B86663) synthesis. cir-safety.orgcir-safety.orgcir-safety.org This modulation of cholesterol metabolism may contribute to the maintenance and repair of the skin barrier. personalcaremagazine.com

This compound also influences the synthesis of squalene, an important intermediate in the biosynthesis of cholesterol and a key component of skin surface lipids. personalcaremagazine.combiogreenscience.com By promoting the metabolic pathways that lead to squalene, it can contribute to skin hydration. biogreenscience.com Interestingly, while D-panthenol has been found to increase measures of lipid transport, dermal treatment with panthenyl triacetate has been observed to inhibit lipid transport while stimulating glycolysis. cir-safety.orgcir-safety.orgcir-safety.org This suggests a differential effect of the precursor and its metabolite on lipid dynamics within the skin.

| Metabolic Effect | This compound | D-Panthenol |

| Citric Acid Cycle | Stimulates cir-safety.orgcir-safety.orgcir-safety.org | Stimulates cir-safety.orgcir-safety.orgcir-safety.org |

| Mevalonate Pathway | Stimulates cir-safety.orgcir-safety.orgcir-safety.org | Stimulates cir-safety.orgcir-safety.orgcir-safety.org |

| Cholesterol Sulfate Synthesis | Stimulates cir-safety.orgcir-safety.orgcir-safety.org | Stimulates cir-safety.orgcir-safety.orgcir-safety.org |

| Lipid Transport | Inhibits cir-safety.orgcir-safety.orgcir-safety.org | Increases cir-safety.orgcir-safety.orgcir-safety.org |

| Glycolysis | Stimulates cir-safety.orgcir-safety.orgcir-safety.org | Not specified |

| Isoprenoid Synthesis | Stimulates nih.govresearchgate.netscconline.org | Stimulates nih.govresearchgate.netscconline.org |

Table 1. Comparative Effects of this compound and D-Panthenol on Cellular Metabolism.

Enzymatic Bioconversion and Stability Studies

The conversion and stability of this compound are influenced by enzymatic activity, particularly by lipases.

Investigation of Enzymatic Hydrolysis Profiles

This compound, an acetylated derivative of (+)-panthenol, undergoes enzymatic hydrolysis in biological systems, primarily in the skin, to release the active (+)-panthenol molecule. This bioconversion is a critical step for its biological activity, as (+)-panthenol is the precursor to pantothenic acid (Vitamin B5), a vital component of Coenzyme A.

Research has demonstrated that upon topical application, this compound penetrates the stratum corneum and is subsequently hydrolyzed in the deeper layers of the skin. cir-safety.orgcir-safety.org This process of de-acetylation is catalyzed by endogenous skin enzymes. inci.guidenih.gov While the specific enzymes have not been definitively identified in all studies, it is widely understood that skin esterases are responsible for this hydrolytic conversion. researchgate.net Some research also points towards the involvement of lipases in the deacetylation process. iupac.org

The enzymatic hydrolysis of this compound to (+)-panthenol is a time-dependent process. A study by Dell'Acqua and Schweikert (2012) investigated the transformation of D-panthenyl triacetate (a synonym for this compound) into D-panthenol (a synonym for (+)-panthenol) in the skin over time. The results showed a progressive de-acetylation, indicating a sustained release of (+)-panthenol from its triacetate form. nih.gov

The investigation into the enzymatic hydrolysis of this compound reveals a key metabolic pathway that enables its function as a provitamin. The slow, sustained enzymatic conversion to (+)-panthenol within the skin ensures a prolonged availability of the active compound. inci.guidenih.gov

Detailed Research Findings

A significant study on the transformation of D-panthenyl triacetate following topical application involved Raman spectroscopy to measure the diffusion and conversion within the skin. The findings indicated that D-panthenyl triacetate is effectively converted to D-panthenol. nih.gov The results demonstrated an increased and sustained activity of D-panthenol over time when applied as D-panthenyl triacetate, compared to applying D-panthenol itself. nih.gov

The following table summarizes the enzymatic conversion of this compound to (+)-Panthenol.

| Time Point | Conversion Status | Location of Conversion |

| Initial Application | This compound present in upper stratum corneum | Upper layers of the stratum corneum |

| Over Time | Progressive de-acetylation to (+)-Panthenol | Deeper layers of the skin |

| 24 hours | Significant levels of (+)-Panthenol detected | Deeper layers of the stratum corneum |

This table is a representation of the findings that this compound is converted to (+)-Panthenol over time in the deeper layers of the skin as described in the referenced literature. cir-safety.orgcir-safety.orgnih.gov

Further research has explored the enzymatic synthesis of panthenol esters using lipases, which, while focusing on the reverse reaction, supports the principle of enzymatic catalysis involving panthenol and its derivatives. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Action of + Panthenol Triacetate

Anti-inflammatory Molecular Mechanisms in Biological Models

While direct and extensive studies on the anti-inflammatory molecular mechanisms of (+)-panthenol triacetate are still emerging, research on its parent compound, dexpanthenol (B1670349), provides significant insights. Dexpanthenol has been shown to exert anti-inflammatory effects, such as in cases of ultraviolet-induced erythema. researchgate.net The therapeutic benefits observed with dexpanthenol, including stimulation of epithelization and reduction of itching, suggest an underlying modulation of inflammatory pathways. researchgate.net It is plausible that this compound, which is converted to D-panthenol in the skin, contributes to these effects by influencing the production of inflammatory mediators. researchgate.netcir-safety.org The process of inflammation involves a complex cascade of molecular events, including the release of prostaglandins, cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and the activation of transcription factors such as nuclear factor kappa B (NF-κB). texilajournal.comnih.gov Future research may further elucidate the specific interactions of this compound with these inflammatory pathways.

Antioxidant System Interactions and Potentials

The antioxidant potential of panthenol derivatives is a key area of investigation. Panthenol has been observed to inhibit the formation of reactive oxygen species (ROS) in human skin fibroblasts. cir-safety.org This is significant as oxidative stress, an imbalance between ROS production and the body's antioxidant defenses, is a major contributor to skin aging and damage. mdpi.com

Furthermore, studies have shown that panthenol and pantothenic acid can induce the expression of heme oxygenase-1 (HMOX-1) protein in dermal fibroblasts. researchgate.netcir-safety.org HMOX-1 is a crucial enzyme with antioxidant and cytoprotective functions. This induction of HMOX-1 suggests a mechanism by which these compounds can enhance the skin's endogenous antioxidant capacity. researchgate.net While direct data on this compound's antioxidant mechanisms are limited, its conversion to panthenol within the skin suggests it contributes to these protective effects. researchgate.netcir-safety.org

Influence on Cellular Processes in vitro

Effects on Lipid Transport and Glycolysis in Dermal Fibroblasts

In vitro studies utilizing human abdominal skin samples have shed light on the metabolic influence of this compound. When applied topically at a 2% concentration, it was found to inhibit lipid transport and stimulate glycolysis. cir-safety.orgcir-safety.org This is in contrast to D-panthenol, which was observed to increase measures of lipid transport. cir-safety.orgcir-safety.org Both compounds, however, were found to stimulate the citric acid cycle and the mevalonate (B85504) pathway, which is essential for the synthesis of cholesterol and other vital cellular components. researchgate.netcir-safety.orgnih.gov

These findings suggest that this compound can modulate key metabolic pathways within dermal fibroblasts, potentially influencing cellular energy production and lipid metabolism. cir-safety.orgcir-safety.orgnih.gov

Interactive Data Table: Metabolic Effects of this compound and D-Panthenol on Human Skin Epidermis

| Metabolic Pathway | Effect of this compound (2%) | Effect of D-Panthenol (2%) |

| Glycolysis | Stimulated | - |

| Lipid Transport | Inhibited | Increased |

| Citric Acid Cycle | Stimulated | Stimulated |

| Mevalonate Pathway | Stimulated | Stimulated |

| Cholesterol Sulfate (B86663) Synthesis | Stimulated | Stimulated |

Promotion of Barrier Repair Mechanisms at the Cellular Level

A healthy skin barrier is crucial for protection against environmental aggressors and for maintaining hydration. Research has demonstrated that this compound plays a role in enhancing skin barrier repair. A clinical study showed that a 3% formulation of this compound led to a statistically significant improvement in wound healing, as measured by a decrease in transepidermal water loss (TEWL), after 72 hours compared to a saline control. researchgate.netnih.gov Notably, this effect was not observed with D-panthenol or a placebo. researchgate.netnih.gov

The underlying mechanism for this enhanced barrier repair is linked to the synthesis of crucial lipid components. Dexpanthenol, the active metabolite, is a precursor to coenzyme A, which is vital for the synthesis of fatty acids and sphingolipids. researchgate.net These lipids are essential for the integrity of the stratum corneum's lipid bilayers and cell membranes. researchgate.net By promoting the synthesis of these lipids, this compound contributes to the restoration and strengthening of the skin's protective barrier. nih.gov

Antimicrobial Activity and Synergistic Interactions

Effects on Microorganism Growth in in vitro Assays

The antimicrobial properties of panthenol have been recognized for decades, particularly against certain bacteria. nih.gov More recent research has focused on the specific mechanisms of this activity. Pantothenol has been shown to inhibit the growth of staphylococci, a genus of bacteria that includes opportunistic pathogens like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

This inhibitory effect is attributed to the targeting of a specific enzyme in the coenzyme A (CoA) biosynthetic pathway. Specifically, pantothenol acts as an inhibitor of the prokaryotic type II pantothenate kinase (CoaA), an enzyme found in staphylococci. nih.gov This inhibition is competitive with pantothenate, the natural substrate of the enzyme. nih.gov The effectiveness of panthenol as a growth inhibitor is dependent on the type of CoaA enzyme the bacteria utilizes. nih.gov

Data Table: Antimicrobial Activity of Pantothenol

| Strain | Type of CoaA | MIC (mM) | IC50 (mM) | Inhibition (%) |

| Escherichia coli K-12 substr. W3110 NBRC 12713 | Prokaryotic type I | >32 | na | 11.6 ± 3.3 |

| Staphylococcus epidermidis NBRC 100911 | Prokaryotic type II | - | 0.776 | - |

| Staphylococcus saprophyticus NBRC 102446 | Prokaryotic type II | - | 0.641 | - |

| Data sourced from in vitro assays. MIC (Minimum Inhibitory Concentration), IC50 (half maximal inhibitory concentration), na (not applicable). nih.gov |

It is important to note that the inhibitory effect of pantothenol on staphylococcal growth can be reversed by the addition of pantothenate. nih.gov This suggests that while it shows promise as a topical antimicrobial agent, its efficacy in environments with abundant pantothenate may be reduced. nih.gov

Synergistic Effects with Co-compounds Against Specific Microbes

While direct and extensive research specifically detailing the synergistic antimicrobial effects of this compound is limited in peer-reviewed literature, evidence from studies on closely related compounds and patent literature suggests its potential to work in concert with other agents to inhibit microbial growth. The primary mechanism is thought to involve enhancing the efficacy of other antimicrobial compounds, allowing for lower concentrations of those agents to be effective.

Research into dexpanthenol, the alcohol precursor to pantothenic acid and a compound structurally similar to this compound, provides significant insight into potential synergistic activities. A study investigating the effect of dexpanthenol on the minimum inhibitory concentration (MIC) of several topical antibiotics against Pseudomonas aeruginosa and Staphylococcus aureus revealed a notable synergistic effect. For instance, dexpanthenol demonstrated a clear synergistic activity with gentamicin (B1671437) against S. aureus, with the effect starting at a dexpanthenol concentration of 1.5%. itmedicalteam.pl The presence of dexpanthenol led to a two-fold decrease in the MIC for oxytetracycline (B609801) and colistin (B93849) when tested against P. aeruginosa. itmedicalteam.pl

Furthermore, dexpanthenol has been shown to potentiate the antibiofilm activity of antibiotics. In the presence of dexpanthenol, the efficacy of oxytetracycline in preventing biofilm formation by P. aeruginosa was enhanced. itmedicalteam.pl This suggests that beyond direct antimicrobial action, panthenol derivatives may interfere with microbial defense mechanisms, rendering them more susceptible to conventional antibiotics.

The following table summarizes the observed synergistic effects of dexpanthenol with various antibiotics against specific bacterial isolates.

| Co-compound (Antibiotic) | Target Microbe | Dexpanthenol Concentration | Observed Synergistic Effect |

| Gentamicin | Staphylococcus aureus | Starting at 1.5% | Synergistic |

| Oxytetracycline | Pseudomonas aeruginosa | Various | 2-fold decrease in MIC |

| Colistin | Pseudomonas aeruginosa | Various | 2-fold decrease in MIC |

Data derived from a study on the effects of dexpanthenol on antibiotic MICs. itmedicalteam.pl

Patent literature also describes antimicrobial mixtures that include panthenol derivatives, such as panthenyl triacetate, which exhibit synergistic properties. These patents claim that combinations of panthenyl triacetate with compounds like 1,2-alkanediols (e.g., 1,2-hexanediol (B41856) and 1,2-octanediol), tropolone, and its derivatives (e.g., thujaplicins) show a synergistically intensified antimicrobial effect. google.comgoogle.com These mixtures are reported to be effective against a broad spectrum of microorganisms, including the difficult-to-combat mold Aspergillus niger. google.comgoogle.com

Additionally, a combination of panthenyl triacetate with farnesol (B120207) and farnesyl acetate (B1210297) has been noted for its intrinsic antifungal and antibacterial properties, which are effective in limiting the growth of microorganisms on the scalp. personalcaremagazine.compersonalcaremagazine.com This suggests a combined, and potentially synergistic, action in controlling microbial populations in specific applications.

While these findings point towards the potential for this compound to act synergistically with other antimicrobial agents, further dedicated research is required to fully elucidate the specific cellular and molecular mechanisms of these interactions and to quantify the synergistic effects against a broader range of microbes.

Theoretical and Investigative Applications of + Panthenol Triacetate in Research

Prodrug Design and Delivery System Research

(+)-Panthenol triacetate, also known as D-Panthenyl triacetate (PTA), is the triacetyl ester of panthenol. ewg.org Its structure makes it a focal point in prodrug design research. researchgate.netmdpi.com A prodrug is an inactive derivative of a drug molecule that is transformed in the body to release the active drug. researchgate.net PTA functions as a prodrug for D-panthenol (the biologically active alcohol analog of pantothenic acid), offering advantages due to its oil-soluble nature compared to the water-soluble panthenol. paulaschoice-eu.compaulaschoice.se This lipophilicity allows for enhanced penetration into the skin. paulaschoice-eu.compaulaschoice.se

Upon topical application, PTA penetrates the skin and is subsequently deacetylated by enzymes in the deeper skin layers, converting it into active D-panthenol. paulaschoice-eu.comcir-safety.org This process creates a reservoir effect, allowing for a sustained release and prolonged action of D-panthenol within the skin. paulaschoice-eu.comresearchgate.net Research has shown that this conversion leads to increased activity of PTA over time when compared to the direct application of D-panthenol. nih.gov Studies tracking the dermal application of PTA have detected D-panthenol in the stratum corneum 24 hours after application, confirming this conversion process. cir-safety.org

The unique properties of PTA have also made it a candidate for advanced drug delivery systems. Researchers have successfully encapsulated PTA and other bioactive compounds like Coenzyme Q10 into liposomal formulations to enhance stability and skin penetration. nih.govresearchgate.net Liposomes are microscopic vesicles that can encapsulate both hydrophilic and lipophilic substances, making them ideal carriers for compounds like PTA. nih.govresearchgate.net Optimization studies using response surface methodology have been conducted to determine the ideal composition of these liposomes for maximum efficacy. nih.govresearchgate.net

One optimized formulation consisted of 4.22 mg of PTA, 4.17 mg of Coenzyme Q10, and 13.95 mg of cholesterol per 100 mg of soy phosphatidylcholine. nih.govresearchgate.net This formulation demonstrated high encapsulation efficiency and stability, suggesting its potential as a promising delivery system for topical applications. nih.gov

Table 1: Characteristics of an Optimized this compound (PTA) and Coenzyme Q10 (CoQ10) Liposomal Formulation

| Parameter | Result | Citation |

|---|---|---|

| PTA Encapsulation Efficiency | 87.84% ± 4.61% | nih.govresearchgate.net |

| CoQ10 Encapsulation Efficiency | 90.89% ± 3.61% | nih.govresearchgate.net |

| Average Particle Size | 161.6 ± 3.6 nm | nih.govresearchgate.net |

| Cumulative PTA Release (24h) | 90.93% | nih.govresearchgate.net |

Development of Bioactive Natural Product Building Blocks

In the field of synthetic chemistry, there is significant interest in creating chiral building blocks for the synthesis of complex, biologically active natural products. iupac.org D-panthenol, as a derivative of the naturally occurring vitamin B5, serves as a valuable starting material in this context. iupac.orgamericanchemicalsuppliers.com

Research has explored the use of enzymes, such as porcine pancreatic lipase (B570770) (PPL) and Candida cylindracea lipase (CCL), for the regioselective modification of polyols like D-panthenol. iupac.org These enzymatic reactions, performed in organic solvents, allow for precise acylation at specific hydroxyl groups. iupac.org In the case of D-panthenol, which possesses two primary hydroxyl groups and one secondary hydroxyl group, studies have shown that these lipases exclusively acylate the primary hydroxyl group that is furthest from the molecule's asymmetric carbon atom. iupac.org

This selective transesterification is significant because it allows for the controlled synthesis of specific derivatives, such as monoesters of panthenol. iupac.org These modified molecules can then serve as key intermediates or building blocks in the total synthesis of more complex natural products, potentially leading to the development of novel therapeutic agents. iupac.org While this compound is a peracetylated derivative, the principles of selective enzymatic acylation and deacylation are central to creating a variety of panthenol-based structures for further chemical development. iupac.org

Role in Modulating Cellular Signaling Pathways

This compound and its active metabolite, D-panthenol, have been shown to modulate various cellular metabolic and signaling pathways. google.com Research using human skin samples has demonstrated that treatment with PTA and D-panthenol stimulates key energy-producing and biosynthetic pathways. researchgate.netnih.gov

In vitro tests on human epidermis revealed that a 2% concentration of both D-panthenol and PTA stimulated the citric acid cycle and the mevalonate (B85504) pathway. cir-safety.orgcir-safety.org The mevalonate pathway is crucial for producing isoprenoids, which are vital for diverse cellular functions. researchgate.net These compounds were also found to stimulate cholesterol sulfate (B86663) synthesis. cir-safety.orgcir-safety.org Further analysis of 27 different metabolic markers via quantitative RT-PCR showed that PTA and D-panthenol stimulate glycolysis, isoprenoid synthesis, and lipid synthesis. nih.gov However, the two molecules showed some differences; D-panthenol was found to increase measures of lipid transport, whereas PTA appeared to inhibit lipid transport while participating in glycolysis. cir-safety.orgcir-safety.org

The modulation of lipid metabolism, particularly cholesterol metabolism, by PTA is significant for skin barrier function, as cholesterol is a key component in epidermal differentiation. personalcaremagazine.com The precursor to PTA, pantothenic acid, is essential for the synthesis of coenzyme A, a vital molecule in the metabolism of carbohydrates, proteins, and lipids. mdpi.com Studies on the effects of pantothenate on human dermal fibroblasts have provided further insight into its role in cell signaling, showing increased expression levels for various proteins, including interleukins, which are regulated by oxidation events. researchgate.net

Investigation in Hair Follicle Metabolism and Pigmentation Processes

The role of the vitamin B5 family, including this compound's precursor D-pantothenic acid, has been investigated in relation to hair health. skinident.world D-pantothenic acid is considered important for the growth and pigmentation of hair. skinident.world As PTA acts as a stable, oil-soluble delivery vehicle for D-panthenol, its application is relevant to studies on hair follicle metabolism. ulprospector.com

Research has focused on the direct effects of D-panthenol on cultured human hair follicle cells, specifically dermal papilla cells (hDPCs) and outer root sheath cells (hORSCs). researchgate.netnih.govnih.gov These studies provide a mechanistic understanding of how the active form of PTA influences hair follicle activity. Treatment with D-panthenol was found to enhance the viability and proliferation of both hDPCs and hORSCs. researchgate.netnih.gov

Furthermore, D-panthenol was shown to modulate key signaling pathways involved in the hair growth cycle. It significantly reduced the expression of markers associated with apoptosis (Caspase-3/9) and cell senescence (p21/p16), which are typically expressed in resting-phase hair follicles. researchgate.netnih.gov Conversely, it stimulated the expression of anagen-inducing factors, which trigger and prolong the active growth phase (anagen) of the hair cycle. researchgate.netnih.gov It also increased the expression of Vascular Endothelial Growth Factor (VEGF), a signaling protein important for angiogenesis around the hair follicle. researchgate.netnih.gov

Table 2: Effects of D-Panthenol (Active Metabolite of PTA) on Human Hair Follicle Cells In Vitro

| Cell Type | Marker/Factor | Observed Effect | Citation |

|---|---|---|---|

| hDPCs | Ki67 (Proliferation Marker) | Increased | nih.govnih.gov |

| hDPCs | Caspase-3/9 (Apoptosis Markers) | Reduced | nih.gov |

| hDPCs | p21/p16 (Senescence Markers) | Reduced | nih.gov |

| hDPCs | Alkaline Phosphatase (ALP) (Anagen Inducer) | Increased | nih.govnih.gov |

| hDPCs | β-catenin (Anagen Inducer) | Increased | nih.govnih.gov |

| hDPCs | Versican (Anagen Inducer) | Increased | nih.govnih.gov |

Integration into Emulsion Systems for Formulation Stability Research

The physicochemical properties of this compound make it a valuable ingredient for research into the stability of cosmetic and dermatological formulations. Unlike its active metabolite D-panthenol, which is soluble in water, PTA is an oil-soluble derivative. paulaschoice-eu.comulprospector.com This allows for its incorporation into anhydrous (water-free) or lipid-based formulations where D-panthenol could not be used due to insolubility. ulprospector.com

PTA has been successfully integrated into various emulsion systems for research purposes. researchgate.netnih.gov Studies have utilized PTA at 2% in cosmetic emulsions to investigate its effects on metabolic markers in human skin biopsies. researchgate.netnih.gov Its stability and delivery characteristics are central to its function in these systems.

Research into advanced delivery systems has also highlighted the stability of PTA formulations. In studies developing liposomal carriers for PTA and Coenzyme Q10, the resulting formulations were evaluated for physical stability. nih.govresearchgate.net The optimized liposomes were found to be stable for at least 60 days when stored at 4°C, indicating excellent formulation stability suitable for topical products. nih.govresearchgate.net This stability ensures that the active ingredients remain encapsulated and effective over a reasonable shelf-life, which is a critical factor in formulation research and development. nih.gov

Studies on Biological Protection Against Irritation in Model Systems

The soothing and anti-inflammatory properties of the vitamin B5 family are well-documented, and this compound is investigated for these effects, often through its conversion to D-panthenol. personalcaremagazine.comulprospector.comdrugbank.com Research using in vitro models has aimed to elucidate the mechanisms behind its ability to protect against irritation. nih.gov

One study investigated the protective effects of D-panthenol in a model of skin irritation induced by sodium lauryl sulfate (SLS), a common surfactant. researchgate.net The results demonstrated that D-panthenol provides protection against such irritants. researchgate.net

More detailed mechanistic studies have explored the anti-inflammatory properties of panthenol on reconstituted human epidermis (RHE) exposed to an inflammatory cocktail. nih.gov In this model system, topical application of panthenol was shown to significantly reduce the secretion of key inflammatory mediators. nih.gov This provides direct evidence of its biological protective action at a cellular level.

Table 3: In Vitro Anti-Inflammatory Effects of Panthenol in a Reconstituted Human Epidermis (RHE) Model

| Inflammatory Mediator | Effect of Panthenol Treatment | Significance | Citation |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Markedly Decreased Secretion | P < 0.001 | nih.gov |

| Interleukin-6 (IL-6) | Reduced Levels | - | nih.gov |

These findings demonstrate that the active metabolite of PTA can directly interfere with inflammatory cascades, supporting its application in formulations designed to soothe and protect sensitive or irritated skin. nih.gov

Future Research Directions for + Panthenol Triacetate

Exploration of Novel Synthetic Pathways

The current synthesis of D-panthenyl triacetate often involves the reaction of D-panthenol with acetic anhydride (B1165640), utilizing catalysts such as polymer-bound 4-dimethylaminopyridine (B28879) (P-DMAP) or DMAP in a homogeneous reaction. google.comgoogle.com While methods exist that have improved reaction times to 2 hours and yields to 90%, there remains significant scope for innovation. google.com

Future research should prioritize the development of more sustainable and efficient synthetic routes. Key areas of exploration include:

Enzymatic Synthesis: Preliminary studies have shown the potential of using enzymes, such as immobilized Candida antarctica lipase (B570770) B, for the selective synthesis of panthenyl esters. scispace.com Further investigation into biocatalysis could lead to processes with higher specificity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.

Green Chemistry Approaches: The development of solvent-free reaction conditions, as described in some patent literature, is a positive step. google.com Future work could expand on this by exploring the use of recyclable catalysts, alternative acylating agents, and energy-efficient reaction technologies (e.g., microwave or flow chemistry) to further align the synthesis of PTA with the principles of green chemistry.

Process Optimization and Scalability: A focus on optimizing existing catalytic systems to further reduce reaction times and catalyst loading is warranted. Research into continuous flow processes for the synthesis of PTA could offer improved control, safety, and scalability for industrial production.

Advanced Spectroscopic and Proteomic Characterization of Interactions

The transformation of PTA into D-panthenol within the skin has been monitored using techniques like Raman spectroscopy. nih.govresearchgate.net This provides a foundational understanding of its metabolic fate. However, a more granular view of its molecular interactions is necessary.

Advanced Spectroscopic Techniques: Future studies should employ a broader range of high-resolution spectroscopic methods. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the binding interactions of PTA and its metabolites with specific enzymes or receptor proteins in solution. Fluorescence spectroscopy, using tagged derivatives, could visualize the localization and dynamics of the compound within cellular compartments.

Proteomic Profiling: To date, no comprehensive proteomic studies have been published specifically for (+)-Panthenol triacetate. A significant future direction would be to use mass spectrometry-based proteomics to identify the specific proteins that are differentially expressed or post-translationally modified in skin cells (e.g., fibroblasts, keratinocytes) upon treatment with PTA. This would move beyond observing effects on general pathways and pinpoint direct molecular targets and binding partners, providing a deeper mechanistic understanding of its biological activity.

Deeper Elucidation of Cellular and Molecular Regulatory Networks

Research has established that PTA and its active metabolite, D-panthenol, stimulate the citric acid cycle, the mevalonate (B85504) pathway, and cholesterol synthesis. nih.govcir-safety.org These pathways are interconnected and vital for cellular energy and barrier function. The central role of its ultimate product, Coenzyme A, in the metabolism of proteins, carbohydrates, and lipids is well-established. drugbank.commdpi.com

Future investigations should aim to map the broader regulatory networks influenced by PTA:

Transcriptomics and Metabolomics: High-throughput 'omics' technologies are crucial next steps. RNA-sequencing (transcriptomics) of PTA-treated skin models could reveal the full suite of genes whose expression is altered, identifying upstream signaling pathways (e.g., transcription factor activation) that are modulated. Simultaneously, metabolomics would provide a comprehensive snapshot of the changes in small molecule metabolites, offering a functional readout of the altered enzymatic activities within the network.

Signaling Pathway Analysis: Research should focus on dissecting specific signaling cascades. Given its role in lipid synthesis and energy metabolism, investigating its influence on key regulatory hubs like AMP-activated protein kinase (AMPK) or sterol regulatory element-binding proteins (SREBPs) could provide significant insights into how it orchestrates complex metabolic shifts in the skin.

Development of Advanced in vitro Models for Mechanistic Studies

Studies on PTA have utilized human skin biopsies and reconstructed human epidermis (RHE) models. nih.govresearchgate.net While valuable, these models can be expanded upon to provide more dynamic and physiologically relevant data.

The future of mechanistic studies for PTA lies in the adoption of next-generation in vitro systems: upmbiomedicals.com

3D Bioprinted Skin Models: Moving beyond traditional RHE, 3D bioprinting offers the ability to create more complex skin equivalents that include multiple cell types (fibroblasts, melanocytes, immune cells) in a spatially organized manner, better replicating the intricate environment of human skin.

Skin-on-a-Chip Platforms: Microfluidic devices, or "skin-on-a-chip" models, allow for the dynamic perfusion of culture media and the application of mechanical stimuli. These platforms would be invaluable for studying the penetration, metabolism, and efficacy of PTA under more realistic physiological flow conditions and for creating models of specific skin conditions.

Organoid Cultures: The use of skin organoids, self-organizing 3D structures that recapitulate aspects of skin development and architecture, could provide unprecedented insight into the effects of PTA on processes like hair follicle cycling or sebaceous gland function.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational approaches offer a powerful, predictive lens through which to study molecular interactions and guide experimental design. While molecular docking studies have been performed for panthenol and other derivatives, dedicated computational research on PTA is a clear future necessity. mdpi.comkfupm.edu.sasci-hub.se

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding modes and affinities of PTA and its metabolites with key enzymes in the metabolic pathways it is known to influence, such as those involved in Coenzyme A synthesis. Following docking, molecular dynamics (MD) simulations, which have been used to study D-panthenol's interaction with water, can be employed to investigate the stability of these predicted protein-ligand complexes and elucidate the specific molecular interactions that govern binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): As more data on PTA and related derivatives become available, QSAR modeling could be employed. These models correlate chemical structure with biological activity, enabling the predictive design of novel panthenol esters with potentially enhanced penetration, stability, or specific biological activities.

Investigation of Inter-compound Synergies in Biological Systems

The efficacy of active compounds can often be enhanced through synergistic interactions with other molecules. Initial research has already pointed towards the potential of combining PTA with other compounds.

Future research should systematically explore these synergies:

Co-formulations for Enhanced Delivery and Efficacy: Studies have shown that co-encapsulating PTA with Coenzyme Q10 in liposomal formulations can be an effective delivery strategy. researchgate.netbezmialem.edu.tr Further work could explore synergies with other lipid-soluble actives, such as vitamins A, E, or various phytosterols, to create multi-functional ingredients with enhanced skin barrier repair or antioxidant capabilities.

Combinations for Targeted Applications: The combination of PTA with farnesol (B120207) and farnesyl acetate (B1210297) has been investigated for modulating sebum composition. personalcaremagazine.com This suggests a promising avenue for developing targeted treatments. Future studies could investigate combinations with anti-inflammatory compounds (e.g., bisabolol, licorice root extract) or agents that promote collagen synthesis to create synergistic mixtures for soothing irritated skin or for anti-aging applications. Patents also suggest potential antimicrobial synergies with compounds like tropolone. google.com

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

| Compound Name | Alias / Type | Role/Context Mentioned |

| This compound | PTA, D-Panthenyl triacetate | The primary subject of the article; a pro-vitamin of B5. |

| D-Panthenol | Dexpanthenol (B1670349), Pro-vitamin B5 | The active metabolite of PTA and precursor to Pantothenic Acid. drugbank.com |

| Pantothenic Acid | Vitamin B5 | The biological active form, a precursor to Coenzyme A. drugbank.commdpi.com |

| Coenzyme A | CoA | A crucial cofactor in numerous metabolic pathways; synthesized from Pantothenic Acid. personalcaremagazine.com |

| Coenzyme Q10 | CoQ10 | A lipid-soluble antioxidant; studied in synergistic formulations with PTA. researchgate.net |

| Farnesol | - | A compound studied in synergistic combination with PTA for sebum control. personalcaremagazine.com |

| Farnesyl acetate | - | A derivative of farnesol used in combination with PTA. personalcaremagazine.com |

| Acetic Anhydride | - | A reagent used in the chemical synthesis of PTA. google.com |

| 4-dimethylaminopyridine | DMAP | A catalyst used in the chemical synthesis of PTA. google.com |

Future Research Techniques for this compound

Q & A

Q. What analytical methods are recommended for quantifying (+)-Panthenol triacetate in complex matrices?

this compound lacks inherent UV chromophores, necessitating derivatization or advanced detection techniques. High-performance liquid chromatography (HPLC) with fluorescence detection after condensation with fluorescamine is widely used for sensitivity . Gas chromatography (GC) with flame ionization detection is suitable for volatile derivatives . Non-aqueous titration, as per USP guidelines, remains a baseline method for purity assessment but may lack specificity in multicomponent systems . Researchers should validate methods for matrix-specific interferences (e.g., lipid-rich samples) to ensure accuracy.

Q. How can researchers ensure the purity of this compound during synthesis?

Impurity profiling requires a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) with spectrodensitometric detection can identify byproducts like unacetylated panthenol or residual acetic acid . Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, resolves structural inconsistencies in acetyl group positioning . Accelerated stability studies under varying pH (4–9) and temperature (25–40°C) conditions, monitored via HPLC, are critical for assessing degradation pathways .

Q. What are the key considerations in designing stability studies for this compound?

Stability protocols should include forced degradation studies (oxidative, thermal, photolytic) to identify degradation products. For example, UV exposure tests can mimic photo-instability, while hydrolysis assays at extreme pH levels reveal ester bond susceptibility . Quantify degradation using validated HPLC methods with mass spectrometry (LC-MS) for structural elucidation of byproducts .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the anti-inflammatory effects of this compound?

In vitro models: Human keratinocyte cultures exposed to UVB radiation (20–50 mJ/cm) can assess anti-inflammatory efficacy via interleukin-6 (IL-6) suppression assays . In vivo models: Murine dorsal skinfold chambers allow real-time visualization of leukocyte trafficking post-application, with histological scoring of epidermal hyperplasia . Dose-response studies should incorporate pharmacokinetic profiling to correlate acetyl group metabolism with efficacy .

Q. How do metabolic pathways of this compound differ from its non-acetylated counterparts?

this compound undergoes enzymatic deacetylation in vivo to yield pantothenic acid, a process mediated by esterases in the liver and skin . Comparative studies using isotopically labeled C-acetyl groups can track metabolic interconversion via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Unlike non-acetylated panthenol, the triacetate form exhibits prolonged dermal retention due to lipophilicity, enhancing localized bioavailability .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Particle Swarm Optimization-Extreme Learning Machine (PSO-ELM) algorithms outperform traditional partial least squares (PLS) in modeling nonlinear dose-response curves, achieving determination coefficients () >0.92 in near-infrared (NIR) spectral data . Triangulation of data—combining ANOVA for inter-group variability and machine learning for predictive modeling—reduces Type I errors in small-sample studies .

Q. How can conflicting data on this compound’s cellular uptake be resolved through methodological adjustments?

Discrepancies in uptake kinetics often arise from assay variability (e.g., fluorimetric vs. radiolabeled tracer methods). Cross-validation using confocal microscopy with fluorescently tagged derivatives and LC-MS quantification improves reliability . Adjusting incubation conditions (e.g., serum-free media vs. 10% FBS) controls for protein-binding interference, a common confounder .

Q. What advanced techniques address challenges in quantifying this compound in biological matrices?

Solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity in lipid-rich tissues by minimizing matrix effects . For low-concentration samples, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) improves HPLC-UV detection limits to nanomolar ranges . Method validation should include spike-recovery assays (85–115% acceptable range) and inter-laboratory reproducibility testing .

Methodological Notes

- Data Triangulation : Combine multiple analytical techniques (e.g., NMR, LC-MS, fluorimetry) to resolve structural or quantitative ambiguities .

- Model Optimization : Use machine learning (e.g., PSO-ELM) for predictive modeling in complex biological systems .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, particularly for sensitization testing (e.g., HRIPT at ≥5% concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.